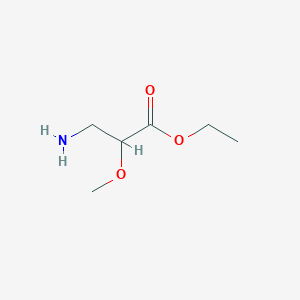
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine is an organic compound that features a bromophenyl group, a tert-butyl group, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine typically involves the following steps:
Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the bromination of the phenyl ring using bromine or a brominating agent such as N-bromosuccinimide (NBS).
Addition of the tert-Butyl Group: The tert-butyl group can be introduced via alkylation using tert-butyl chloride in the presence of a strong base like sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or sodium borohydride.
Substitution: The bromine atom can be substituted with other groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium methoxide in methanol for methoxylation.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyrazoles with various functional groups.
Scientific Research Applications
3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The bromophenyl group can enhance binding affinity through halogen bonding, while the tert-butyl group can influence the compound’s lipophilicity and membrane permeability.
Comparison with Similar Compounds
Similar Compounds
3-(2-Chlorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a chlorine atom instead of bromine.
3-(2-Fluorophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a fluorine atom instead of bromine.
3-(2-Methylphenyl)-1-(tert-butyl)-1h-pyrazol-5-amine: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 3-(2-Bromophenyl)-1-(tert-butyl)-1h-pyrazol-5-amine imparts unique reactivity and properties compared to its analogs
Properties
Molecular Formula |
C13H16BrN3 |
|---|---|
Molecular Weight |
294.19 g/mol |
IUPAC Name |
5-(2-bromophenyl)-2-tert-butylpyrazol-3-amine |
InChI |
InChI=1S/C13H16BrN3/c1-13(2,3)17-12(15)8-11(16-17)9-6-4-5-7-10(9)14/h4-8H,15H2,1-3H3 |
InChI Key |
IJFSFROQYXXKNG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N1C(=CC(=N1)C2=CC=CC=C2Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



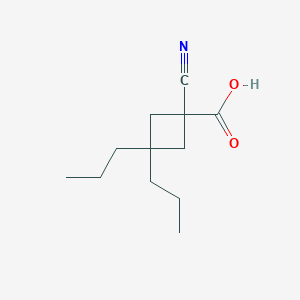
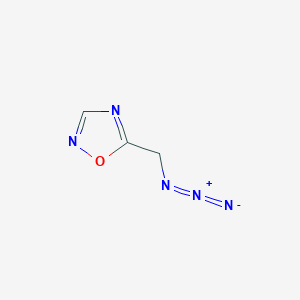

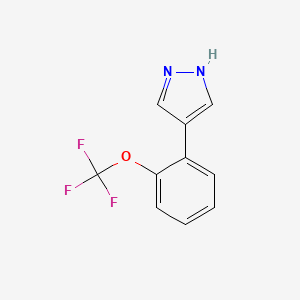
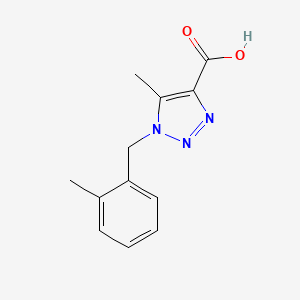


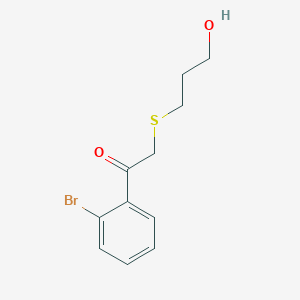
![3-[Ethyl(methanesulfonyl)amino]benzoic acid](/img/structure/B15326641.png)
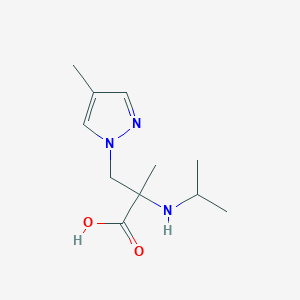
![3-{[(E)-(2-hydroxynaphthalen-1-yl)methylidene]amino}benzamide](/img/structure/B15326649.png)
![Thieno[2,3-C]pyridin-3-OL](/img/structure/B15326662.png)
